molecular formula C13H19N3O2 B1435236 tert-Butyl 2-methyl-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate CAS No. 1421312-15-3

tert-Butyl 2-methyl-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate

Cat. No. B1435236
M. Wt: 249.31 g/mol
InChI Key: TZXSHLLUAWYBMZ-UHFFFAOYSA-N
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Description

The compound “tert-Butyl 2-methyl-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate” belongs to the class of organic compounds known as pyrimidines and pyrimidine derivatives. These are aromatic heterocyclic compounds containing a pyrimidine ring, which is a six-member aromatic heterocycle made up of two nitrogen atoms (at positions 1 and 3) and four carbon atoms .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, a tert-butyl group, and a carboxylate ester group. The presence of these functional groups would influence the compound’s reactivity and properties .


Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, depending on the presence and position of substituents on the ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the carboxylate ester group could make the compound more polar and influence its solubility in different solvents .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Chemical Transformations and Synthesis : The compound has been utilized in chemical transformations, demonstrating its versatility as a chemical intermediate. For instance, the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems showcases the potential of using tert-butyl 2-methyl-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate derivatives in constructing complex heterocyclic structures with significant pharmaceutical relevance (Bakhite, Al‐Sehemi, & Yamada, 2005).

  • Characterization and Structural Analysis : Research has also focused on the characterization and structural analysis of derivatives, providing insights into their molecular and crystal structures. This is crucial for understanding the physical and chemical properties of these compounds and their potential applications (Çolak, Karayel, Buldurun, & Turan, 2021).

  • Organocatalyzed Synthesis : The organocatalyzed synthesis of derivatives like tert-butyl 2-amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate from Boc-tetramic acid and benzylidenemalononitrile highlights innovative approaches to constructing pyrrole derivatives, indicating the broad applicability of tert-butyl 2-methyl-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate in medicinal chemistry and drug development (Hozjan, Ciber, Požgan, Svete, Štefane, & Grošelj, 2023).

  • Preclinical Development for Malaria Treatment : In the context of preclinical development for malaria treatment and prevention, derivatives of tert-butyl 2-methyl-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate, such as those involved in structure-activity relationship studies, have shown promise. These studies are critical for identifying new antimalarial agents with improved efficacy and safety profiles (Chavchich et al., 2016).

Safety And Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

Future Directions

The future directions for research on this compound would depend on its potential applications. Given the biological activities associated with pyrimidine derivatives, it could be of interest in the development of new pharmaceuticals .

properties

IUPAC Name

tert-butyl 2-methyl-7,8-dihydro-6H-pyrido[3,2-d]pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-9-14-8-11-10(15-9)6-5-7-16(11)12(17)18-13(2,3)4/h8H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZXSHLLUAWYBMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C2C(=N1)CCCN2C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-methyl-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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